molecular formula C22H23N3O5 B11017854 Ethyl 4-(4-{[3-(acetylamino)phenyl]carbamoyl}-2-oxopyrrolidin-1-yl)benzoate

Ethyl 4-(4-{[3-(acetylamino)phenyl]carbamoyl}-2-oxopyrrolidin-1-yl)benzoate

Cat. No.: B11017854
M. Wt: 409.4 g/mol
InChI Key: LYGWYQFLXUHQQB-UHFFFAOYSA-N
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Description

Ethyl 4-(4-{[3-(acetylamino)phenyl]carbamoyl}-2-oxopyrrolidin-1-yl)benzoate is a complex organic compound that belongs to the class of benzoate esters This compound is characterized by its unique structure, which includes an ethyl ester group, a pyrrolidinone ring, and an acetylamino phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-{[3-(acetylamino)phenyl]carbamoyl}-2-oxopyrrolidin-1-yl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Acetylamino Group: This step involves the acetylation of an amino group on the phenyl ring using acetic anhydride or acetyl chloride.

    Coupling with Benzoic Acid Derivative: The final step involves esterification with ethyl benzoate under acidic conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-{[3-(acetylamino)phenyl]carbamoyl}-2-oxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium for hydrolysis reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of hydrolyzed products such as carboxylic acids and amines.

Scientific Research Applications

Ethyl 4-(4-{[3-(acetylamino)phenyl]carbamoyl}-2-oxopyrrolidin-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-{[3-(acetylamino)phenyl]carbamoyl}-2-oxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Ethyl 4-(4-{[3-(acetylamino)phenyl]carbamoyl}-2-oxopyrrolidin-1-yl)benzoate can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H23N3O5

Molecular Weight

409.4 g/mol

IUPAC Name

ethyl 4-[4-[(3-acetamidophenyl)carbamoyl]-2-oxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C22H23N3O5/c1-3-30-22(29)15-7-9-19(10-8-15)25-13-16(11-20(25)27)21(28)24-18-6-4-5-17(12-18)23-14(2)26/h4-10,12,16H,3,11,13H2,1-2H3,(H,23,26)(H,24,28)

InChI Key

LYGWYQFLXUHQQB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC(=C3)NC(=O)C

Origin of Product

United States

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